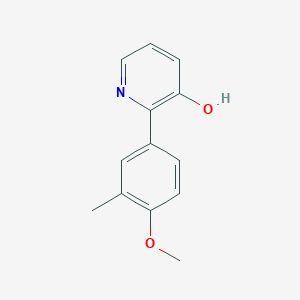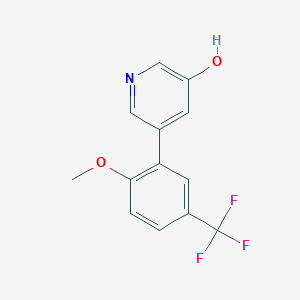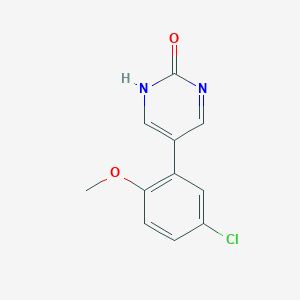
3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine (3-OH-4-MMP) is an aromatic compound with a molecular formula of C10H11NO. It is an important intermediate in the manufacture of pharmaceuticals, agrochemicals, and other fine chemicals. 3-OH-4-MMP is also used in the synthesis of a variety of compounds, including drugs and other compounds with biological activity.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% has been widely studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential to inhibit the growth of bacteria and fungi. In addition, 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% has been studied for its potential to act as a neuroprotective agent, as well as for its potential to act as an inhibitor of the enzyme acetylcholinesterase.
Wirkmechanismus
The exact mechanism of action of 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% is not yet fully understood. However, it is believed that it works by modulating the activity of various enzymes, including those involved in the synthesis of proteins and other cellular components. In addition, 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% is thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as to inhibit the growth of bacteria and fungi. In addition, 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% has been found to act as a neuroprotective agent, as well as to act as an inhibitor of the enzyme acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is available in high purity. In addition, 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% in laboratory experiments. It is not soluble in water, which can limit its use in some applications. In addition, 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% is toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% research. One potential direction is the development of new synthesis methods for 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95%. In addition, further studies are needed to better understand the mechanism of action of 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% and to evaluate its potential applications in the treatment of diseases. Finally, further research is needed to evaluate the safety and efficacy of 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% in humans.
Synthesemethoden
3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% can be synthesized by a variety of methods, including the Knoevenagel condensation and the Friedel-Crafts acylation. The Knoevenagel condensation is a method that involves the reaction of an aldehyde or ketone with an active methylene compound, such as an amine or amide, in the presence of a base. The Friedel-Crafts acylation is a method that involves the reaction of an aryl halide with an acyl chloride in the presence of a Lewis acid. Both methods can be used to synthesize 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% in high yields.
Eigenschaften
IUPAC Name |
2-(4-methoxy-3-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-8-10(5-6-12(9)16-2)13-11(15)4-3-7-14-13/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMZILAFROJDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC=N2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682782 |
Source


|
| Record name | 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93189-30-1 |
Source


|
| Record name | 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6285830.png)



![N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95%](/img/structure/B6285860.png)


![{2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate; 95%](/img/structure/B6285874.png)



